N-(4-chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
Description
N-(4-Chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a quinazolin-4-one core linked to a thioacetamide group and a 4-chlorophenyl substituent. Quinazolinone derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . This compound has been synthesized via multi-step protocols involving condensation reactions between 2-mercaptoquinazolin-4-one intermediates and chloroacetamide derivatives under basic conditions .
Properties
Molecular Formula |
C16H12ClN3O2S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12ClN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) |
InChI Key |
MCZXMAPWDGUZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-(4-chlorophenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide with analogous compounds, focusing on structural variations, biological activities, and structure-activity relationships (SAR).
Structural Analogues with Modified Aromatic Substitutents
Key Observations :
- Hybridization with phthalazinone-oxadiazole () broadens anti-proliferative applications but may reduce metabolic stability due to increased hydrophilicity.
- Introduction of a dioxopiperidinyl group () improves solubility but requires structural optimization to mitigate high melting points (>300°C), which complicate formulation.
Analogues with Varied Sulfur-Containing Linkers
Key Observations :
- The sulfamoyl group () significantly enhances enzyme inhibitory activity (e.g., carbonic anhydrase) but may reduce cell permeability due to increased polarity.
- Halogen substituents (e.g., 4-chlorophenyl in the target compound vs. 4-fluorophenyl in ) influence binding affinity to hydrophobic enzyme pockets, with chlorine providing stronger van der Waals interactions .
Analogues with Modified Heterocyclic Cores
Key Observations :
- Thioxothiazolidinone hybrids () exhibit moderate cytotoxicity but require further optimization to improve potency.
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